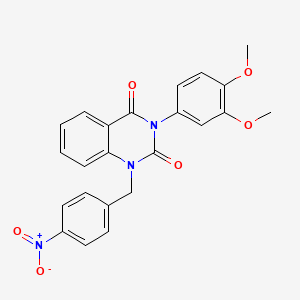
3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 3,4-dimethoxyphenyl group and a 4-nitrobenzyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Attachment of the 4-Nitrobenzyl Group: The final step could involve a nucleophilic substitution reaction where the 4-nitrobenzyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include quinazoline derivatives with additional carbonyl or hydroxyl groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in different substituted quinazoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly in cancer research. This compound may be studied for its ability to inhibit specific enzymes involved in cell proliferation.
Medicine
In medicine, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. This compound could be explored for similar therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by binding to and inhibiting the activity of specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-benzylquinazoline-2,4(1H,3H)-dione: Lacks the nitro group, which may result in different biological activity.
3-Phenyl-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 4-nitrobenzyl groups in 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione makes it unique. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique applications and effects.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRHCTVRSIMPSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
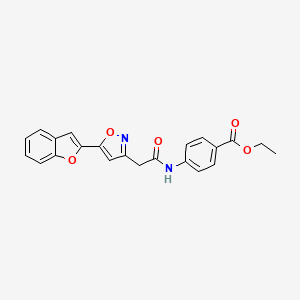
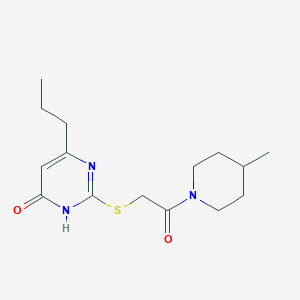
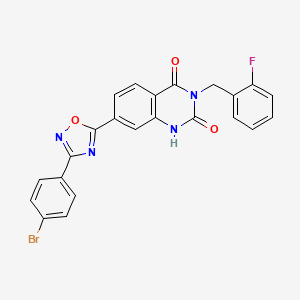
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)
![ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE](/img/structure/B2416856.png)
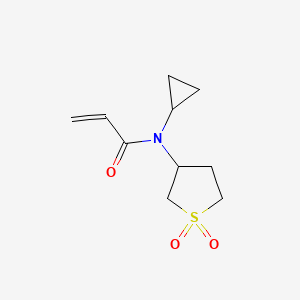
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)
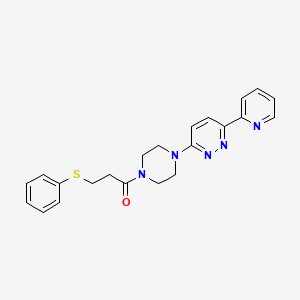
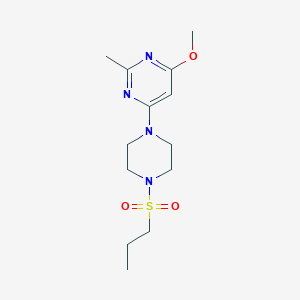
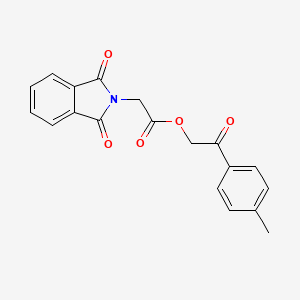
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416866.png)
![3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
